The key feature of (1,2-Methanofullerene C60)-61-carboxylic acid is the C60 fullerene cage, a hollow sphere composed of 60 carbon atoms arranged in a hexagonal and pentagonal pattern []. A carboxylic acid group (COOH) is attached to one of the carbon atoms of the cage (position 61). This functionalization alters the chemical properties of the fullerene, making it more soluble in water compared to pristine C60 fullerenes [].
Several methods exist for synthesizing (1,2-Methanofullerene C60)-61-carboxylic acid. A common approach involves the reaction of C60 fullerene with malonic acid under specific conditions [].
C60 + CH2(COOH)2 -> C61(COOH)2 + CO2 (ref [])
The carboxylic acid group allows for further functionalization of the molecule. Studies have explored the interaction of this compound with amino acids like L-histidine, but detailed reaction mechanisms are not yet fully elucidated.
Limited data exists on the specific physical and chemical properties of (1,2-Methanofullerene C60)-61-carboxylic acid. However, due to the presence of the carboxylic acid group, it is expected to be more soluble in water compared to unfunctionalized C60 fullerenes [].
Research on the mechanism of action of (1,2-Methanofullerene C60)-61-carboxylic acid is ongoing. Fullerenes, in general, have been shown to possess antioxidant properties due to their ability to scavenge free radicals []. The carboxylic acid group might further influence these properties or introduce new functionalities depending on the context.